molecular formula C24H24N2O4 B12453689 N,N'-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide)

N,N'-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide)

Cat. No.: B12453689
M. Wt: 404.5 g/mol
InChI Key: PBLVDZPETZOUKW-UHFFFAOYSA-N
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Description

N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) typically involves the reaction of benzene-1,4-diamine with 2-methoxy-2-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, facilitates the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-methoxybenzylidene)hexane-1,6-diamine
  • N,N’-bis(4-dimethylaminobenzylidene)hexane-1,6-diamine
  • N,N’-bis(4-butoxybenzylidene)hexane-1,6-diamine

Uniqueness

N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

2-methoxy-N-[4-[(2-methoxy-2-phenylacetyl)amino]phenyl]-2-phenylacetamide

InChI

InChI=1S/C24H24N2O4/c1-29-21(17-9-5-3-6-10-17)23(27)25-19-13-15-20(16-14-19)26-24(28)22(30-2)18-11-7-4-8-12-18/h3-16,21-22H,1-2H3,(H,25,27)(H,26,28)

InChI Key

PBLVDZPETZOUKW-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)OC

Origin of Product

United States

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